N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide
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Overview
Description
N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound with the molecular formula C19H27NO3 and a molecular weight of 317.429 g/mol This compound features a prop-2-enamide backbone with substituents that include an ethyloxetane and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxetane ring, followed by the introduction of the propoxyphenyl group through a series of substitution reactions. The final step involves the formation of the prop-2-enamide linkage under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide include other prop-2-enamide derivatives with different substituents. Examples include:
- N-[(3-Methyloxetan-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
- N-[(3-Phenyloxetan-3-yl)methyl]-N-[(4-ethoxyphenyl)methyl]prop-2-enamide
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the ethyloxetane and propoxyphenyl groups may enhance its reactivity and specificity in certain applications compared to its analogs.
Properties
IUPAC Name |
N-[(3-ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-11-23-17-9-7-16(8-10-17)12-20(18(21)5-2)13-19(6-3)14-22-15-19/h5,7-10H,2,4,6,11-15H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGPBHDHPIOOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(CC2(COC2)CC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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